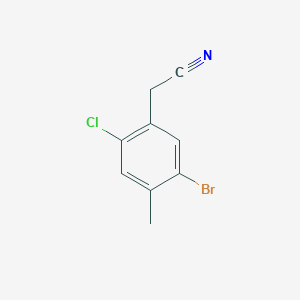

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetonitrile compounds involves multi-component reactions or the treatment of acetonitrile with other reagents. For instance, bis(diphenylphosphino)acetonitrile was synthesized by treating acetonitrile with n-butyllithium followed by chlorodiphenylphosphine under optimized conditions, yielding approximately 60% of the product . This suggests that acetonitrile can act as a precursor in the synthesis of more complex nitriles through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives can be determined using various spectroscopic techniques. For example, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was elucidated using IR, 1H NMR, and 13C NMR spectra, and confirmed by X-ray analysis . Similarly, theoretical studies using density functional theory have been performed to investigate the structural and vibrational properties of related compounds, such as 2-(4-bromophenyl)-2-(4-chlorophenylamino)acetonitrile . These studies provide valuable information on the bonding features and potential energy distribution of the molecules.

Chemical Reactions Analysis

Acetonitrile derivatives can participate in various chemical reactions. The electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile has been studied, revealing insights into the oxidation mechanisms of related compounds . Additionally, acetonitrile has been used as a component in three-component reactions, such as the formation of N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . These reactions demonstrate the versatility of acetonitrile derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be inferred from their molecular structure and reactivity. For instance, the crystal structures of diastereoisomers of a related compound, 2-[(S/R)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile, show zigzag layers stabilized by various hydrogen-bond interactions, indicating the potential for solid-state intermolecular interactions . The reactivity of acetonitrile derivatives in catalytic carbon-carbon coupling reactions, as demonstrated by bis(diphenylphosphino)acetonitrile, also highlights their importance in organic synthesis .

Wirkmechanismus

While the specific mechanism of action for 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is not mentioned in the search results, it is known that similar compounds can be used to prepare antidiabetic agents such as Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Safety and Hazards

The safety information for 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile indicates that it is a dangerous substance. It has hazard statements H301, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCZGGDBZVLXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)

methanone](/img/structure/B2525544.png)